molecular formula C20H26O7 B582824 Guaifenesin dimer CAS No. 1797132-23-0

Guaifenesin dimer

Cat. No. B582824
M. Wt: 378.421
InChI Key: AFKSAYSHFVIMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guaifenesin is an expectorant commonly found in over-the-counter products for the symptomatic relief from congested chests and coughs associated with cold, bronchitis, and other breathing illnesses . It is believed to facilitate productive cough to manage chest congestion .


Molecular Structure Analysis

Guaifenesin has a molecular formula of C10H14O4 and a molecular weight of 198.2 g/mol . It is a white crystalline powder with a melting point of 78.5-79°C and a boiling point of 215°C .


Physical And Chemical Properties Analysis

Guaifenesin is a white crystalline powder with a melting point of 78.5-79°C and a boiling point of 215°C . It is soluble in water and ethanol, chloroform, glycerin, and dimethylformamide. It is easily soluble in benzene but insoluble in petroleum ether .

Scientific Research Applications

Mechanism of Action in Cough Reflex Sensitivity

Guaifenesin has been studied for its role in affecting cough reflex sensitivity, especially in subjects with acute viral upper respiratory tract infections. It's suggested that guaifenesin may inhibit cough reflex sensitivity by potentially increasing sputum volume, serving as a barrier to shield cough receptors within the respiratory epithelium from tussive stimuli (Dicpinigaitis & Gayle, 2003).

Impact on Mucin Production and Mucociliary Transport

Research has explored guaifenesin's effects on mucin production, rheology, and mucociliary transport in human airway epithelial cells. The findings suggest that guaifenesin could improve mucociliary clearance by reducing mucin release and altering mucus rheology, potentially aiding in respiratory conditions associated with excessive mucus (Seagrave et al., 2011).

Role in Chronic Bronchitis and Upper Respiratory Tract Infections

Guaifenesin's mucoactive effects have been noted in the management of chronic bronchitis and upper respiratory tract infections. It's thought to help by loosening mucus in the airways, facilitating a more productive cough (Albrecht et al., 2017).

Drug Release from Pharmaceutical Formulations

Studies have also investigated the physicochemical properties and drug release mechanisms from pharmaceutical formulations containing guaifenesin. Understanding these mechanisms is crucial for optimizing the drug's efficacy and developing sustained-release formulations (Crowley et al., 2004).

Safety And Hazards

Guaifenesin is generally well-tolerated, but side-effects may include an allergic reaction, nausea, vomiting, dizziness, or headache . It is not approved for use in children younger than 4 years of age .

properties

IUPAC Name

1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-23-17-7-3-5-9-19(17)26-13-15(21)11-25-12-16(22)14-27-20-10-6-4-8-18(20)24-2/h3-10,15-16,21-22H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKSAYSHFVIMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COCC(COC2=CC=CC=C2OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaifenesin dimer

CAS RN

1797132-23-0
Record name 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797132230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-OXYBIS(3-(2-METHOXYPHENOXY)PROPAN-2-OL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8TYB3Y6YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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